molecular formula C14H16N4O4 B11425923 ethyl 1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate

ethyl 1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11425923
M. Wt: 304.30 g/mol
InChI Key: QLQSTLTYPWOSAQ-UHFFFAOYSA-N
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Description

ETHYL 1-[2-(2-METHOXYANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[2-(2-METHOXYANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves the reaction of ethyl 1H-1,2,3-triazole-4-carboxylate with 2-(2-methoxyanilino)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[2-(2-METHOXYANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 1-[2-(2-METHOXYANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(2R,5R,6R)-6-(hydroxymethyl)-5-[[(2-methoxyanilino)-oxomethyl]amino]-2-oxanyl]ethyl]-1,3-benzodioxole-5-carboxamide
  • 2-[(2-methoxyanilino)methylidene]-3-methyl-1-oxo-4-pyrido[1,2-a]

Uniqueness

ETHYL 1-[2-(2-METHOXYANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its triazole ring system is particularly noteworthy for its stability and ability to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

ethyl 1-[2-(2-methoxyanilino)-2-oxoethyl]triazole-4-carboxylate

InChI

InChI=1S/C14H16N4O4/c1-3-22-14(20)11-8-18(17-16-11)9-13(19)15-10-6-4-5-7-12(10)21-2/h4-8H,3,9H2,1-2H3,(H,15,19)

InChI Key

QLQSTLTYPWOSAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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